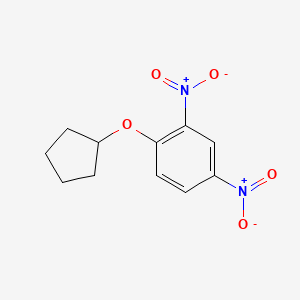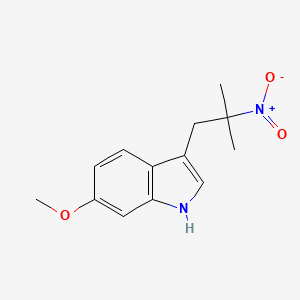
6-Methoxy-3-(2-methyl-2-nitropropyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-3-(2-methyl-2-nitropropyl)-1H-indole is a chemical compound that belongs to the indole family Indoles are heterocyclic compounds that are widely distributed in nature and are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-(2-methyl-2-nitropropyl)-1H-indole typically involves the reaction of 6-methoxyindole with 2-methyl-2-nitropropane under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, scaling up the reaction, and purifying the final product, would apply to its industrial production.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-3-(2-methyl-2-nitropropyl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate.
Substitution: Various reagents depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include amines, oxides, and substituted indoles, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
6-Methoxy-3-(2-methyl-2-nitropropyl)-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The exact mechanism of action of 6-Methoxy-3-(2-methyl-2-nitropropyl)-1H-indole is not well understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group and the indole ring are likely involved in its biological activity, potentially through interactions with enzymes, receptors, or other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxyindole: Lacks the nitropropyl group but shares the methoxyindole core.
3-(2-Methyl-2-nitropropyl)indole: Lacks the methoxy group but shares the nitropropylindole core.
5-Methoxy-2-methyl-2-nitropropylindole: Similar structure but with different substitution patterns.
Uniqueness
6-Methoxy-3-(2-methyl-2-nitropropyl)-1H-indole is unique due to the presence of both the methoxy and nitropropyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications .
Propiedades
Número CAS |
90301-16-9 |
|---|---|
Fórmula molecular |
C13H16N2O3 |
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
6-methoxy-3-(2-methyl-2-nitropropyl)-1H-indole |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,15(16)17)7-9-8-14-12-6-10(18-3)4-5-11(9)12/h4-6,8,14H,7H2,1-3H3 |
Clave InChI |
AYNMHMRHPPKBKZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=CNC2=C1C=CC(=C2)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4,4-Bis(4-fluorophenyl)butyl]-2-methoxybenzamide](/img/structure/B14355774.png)
![1-[6-(2,2-Dimethylpropylidene)-2-methylcyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14355780.png)
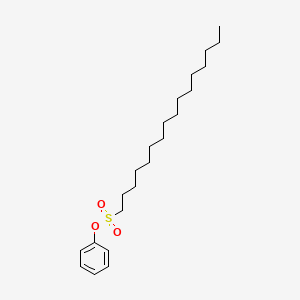

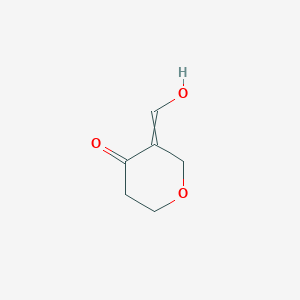
![3-[4-(4-Methylphenyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B14355802.png)
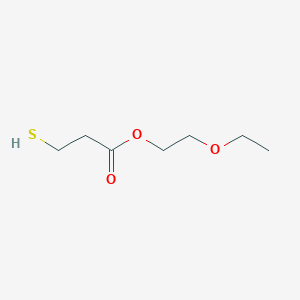
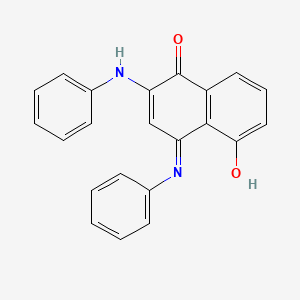




![3-{[1-(Dodecyloxy)-3-methoxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14355857.png)
